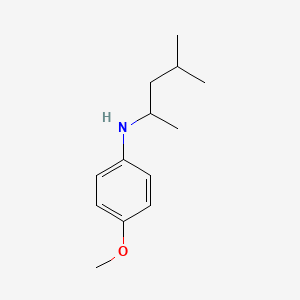

4-methoxy-N-(4-methylpentan-2-yl)aniline

Description

4-Methoxy-N-(4-methylpentan-2-yl)aniline (CAS: Not explicitly provided; molecular formula: C₁₃H₂₁NO) is a secondary aniline derivative featuring a methoxy group at the para position of the aromatic ring and a branched 4-methylpentan-2-yl alkyl chain attached to the nitrogen atom. It is synthesized via a reductive amination pathway involving 4-methylpentan-2-one and p-anisidine, achieving a high yield (91%) and enantiomeric excess (87% ee) . Key spectroscopic data include:

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

4-methoxy-N-(4-methylpentan-2-yl)aniline |

InChI |

InChI=1S/C13H21NO/c1-10(2)9-11(3)14-12-5-7-13(15-4)8-6-12/h5-8,10-11,14H,9H2,1-4H3 |

InChI Key |

UMBCQRNNFKGVAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)NC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methylpentan-2-yl)aniline can be achieved through hydroamination methods. One innovative approach reported by Baran and coworkers involves the practical olefin hydroamination with nitroarenes . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound’s challenging synthesis suggests that specialized equipment and conditions are required to produce it on a larger scale .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-methylpentan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding quinones, while reduction may produce amines .

Scientific Research Applications

4-methoxy-N-(4-methylpentan-2-yl)aniline has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and drug candidates.

Biology: It is used in the study of biological pathways and interactions involving hindered amines.

Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methylpentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s hindered amine structure allows it to interact with enzymes and receptors in unique ways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Branched alkyl chains (e.g., 4-methylpentan-2-yl) enhance steric hindrance compared to linear or aromatic substituents (e.g., benzyl or phenylethyl groups).

- Electronic Effects : Methoxy groups act as electron-donating substituents, stabilizing the aromatic ring. Compounds with nitro groups (e.g., 4-Methoxy-N-(4-nitrophenyl)aniline derivatives) exhibit contrasting electron-withdrawing effects .

- Synthetic Efficiency : Reductive amination and Pd-catalyzed coupling are common methods, with yields ranging from 40% to 99% depending on substituent complexity .

Key Observations :

Physicochemical Properties

Biological Activity

- Molecular Formula : C13H21NO

- Molecular Weight : Approximately 207.31 g/mol

- Structure : The compound features a methoxy group attached to an aniline moiety, which is known for its reactivity in biological systems.

Biological Activity Overview

While direct studies on the biological activity of 4-methoxy-N-(4-methylpentan-2-yl)aniline are sparse, compounds with similar structures often exhibit significant pharmacological properties. Substituted anilines are typically investigated for various biological activities, including:

- Antimicrobial Properties : Many substituted anilines have shown activity against bacteria and fungi.

- Anticancer Activity : Some derivatives are known to inhibit cancer cell proliferation through various mechanisms.

- Enzyme Inhibition : Anilines can act as inhibitors for enzymes such as acetylcholinesterase (AChE), affecting neurotransmitter levels.

The biological activity of substituted anilines, including this compound, is often attributed to their ability to interact with specific molecular targets. These interactions may involve:

- Hydrogen Bonding : The amine group can form hydrogen bonds with proteins, potentially inhibiting their function.

- Reactivity with Biological Molecules : The methoxy group can influence the compound's reactivity with various biomolecules, enhancing its biological effects.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with other substituted anilines.

| Compound Name | Molecular Formula | Key Features | Potential Biological Activity |

|---|---|---|---|

| 4-Methoxy-N-(octan-2-yl)aniline | C15H25NO | Longer alkyl chain | Antimicrobial |

| 4-Methoxy-N-(1-(4-methoxyphenyl)ethyl)aniline | C16H23N | Additional methoxy group | Anticancer |

| 4-Methoxy-N-(octan-3-yl)aniline | C15H25NO | Different alkyl branching | Enzyme inhibition |

Case Studies and Research Findings

- Antimicrobial Activity : A study examining various substituted anilines found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Such findings suggest that this compound may also possess antimicrobial properties, warranting further investigation.

- Enzyme Inhibition Studies : Research into the inhibition of AChE by substituted anilines revealed that certain derivatives showed competitive inhibition patterns. Given the structural similarities, it is plausible that this compound could exhibit similar enzyme inhibitory properties.

- Cytotoxicity Assessments : Preliminary cytotoxicity tests on related compounds indicated mild toxicity in HepG2 liver cancer cells. This suggests that further studies on this compound could reveal insights into its potential anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.